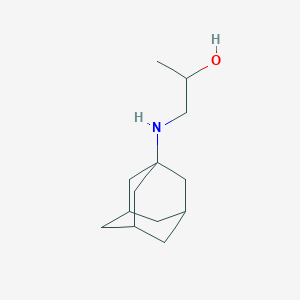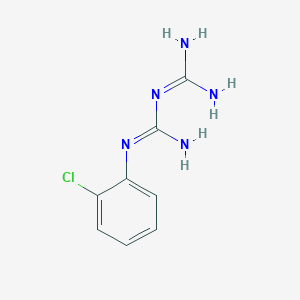![molecular formula C15H20N2O5 B499023 [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid CAS No. 1033600-34-8](/img/structure/B499023.png)
[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid” is a chemical compound with the molecular formula C15H20N2O5 . The compound has a molecular weight of 308.33 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H20N2O5/c1-21-12-4-3-10 (7-13 (12)22-2)9-17-6-5-16-15 (20)11 (17)8-14 (18)19/h3-4,7,11H,5-6,8-9H2,1-2H3, (H,16,20) (H,18,19) . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.33 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Applications in Environmental Remediation
"[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid" has been implicated in environmental remediation efforts, particularly in the enzymatic degradation of persistent organic pollutants. Its structural components, such as the 2,4-dimethoxybenzyl group, may serve as redox mediators enhancing the efficiency of pollutant degradation by various oxidoreductive enzymes. This enhancement potentially expands the substrate range and improves the degradation rates of recalcitrant compounds, contributing significantly to the treatment of industrial effluents and wastewater (Husain & Husain, 2007).
Role in Antioxidant Activity Analysis
The compound's structural features might be used in the analytical determination of antioxidant activity, providing insights into the scavenging capacity of various antioxidants against different radicals. Techniques such as the ABTS/PP decolorization assay leverage redox-active components to measure antioxidant capacities, which could be relevant for compounds with similar structural motifs (Ilyasov et al., 2020). This application is vital in food science, pharmacology, and environmental science, where understanding antioxidant properties can inform the development of products with health benefits or protective capabilities against oxidative stress.
Potential in Biodegradation Processes
Compounds with structural similarities to "this compound" may participate in microbial catabolic pathways, impacting the biodegradation of natural and synthetic organic molecules. For instance, specific enzymes capable of degrading indole-3-acetic acid, a common plant hormone, may also interact with structurally related compounds, influencing microbial assimilation processes and the biotransformation of environmental contaminants (Laird et al., 2020).
Implications for Synthetic Chemistry
In synthetic chemistry, the modular nature of piperazine derivatives, including those with 2,4-dimethoxybenzyl and acetic acid functionalities, provides a basis for designing diverse therapeutic agents. The versatility of these compounds allows for modifications that can lead to significant differences in medicinal potential, including applications in antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs (Rathi et al., 2016). This underscores the importance of such structural motifs in drug discovery and development.
Propiedades
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-4-3-10(13(7-11)22-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQXIIVAUUZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Acetyl-5-(3,6-dichloro-2-pyridinyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B498942.png)
![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)


![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)




![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)